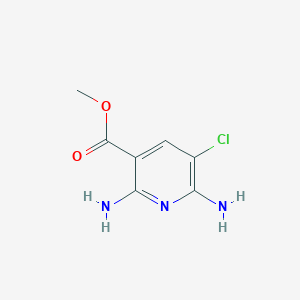

Methyl 2,6-Diamino-5-chloronicotinate

説明

科学的研究の応用

Synthesis and Reactivity

Synthesis Techniques

Research has detailed the synthesis of related compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, using routes applicable to many similar compounds. This synthesis approach includes converting intermediates to chloro compounds and then to the desired product (Grivsky et al., 1980).

Reactivity Studies

The reactivity of compounds like 2,6-diamino-4-methyl-3-pyridinecarbonitrile has been explored, with studies showing how these compounds can be converted into various derivatives (Katritzky et al., 1995).

Medical Research

Antitumor Activity

Some derivatives have been shown to have potent antitumor activities, such as in the case of certain pyrido[2,3-d]pyrimidines, which act as inhibitors of mammalian dihydrofolate reductase and have activity against specific carcinomas (Grivsky et al., 1980).

Antiviral Properties

Derivatives like 5-substituted-2,4-diaminopyrimidines have shown inhibitory activity against retroviruses, including human immunodeficiency virus, highlighting their potential in antiviral therapies (Hocková et al., 2003).

Chemical Analysis

- Liquid Chromatography Applications: Compounds like 2,6-diaminotoluene have been utilized in high-performance liquid chromatography for the detection of specific substances in biological samples, demonstrating their role in analytical chemistry (Unger & Friedman, 1979).

特性

IUPAC Name |

methyl 2,6-diamino-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYJPAJPKSCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477333 | |

| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-Diamino-5-chloronicotinate | |

CAS RN |

519147-85-4 | |

| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

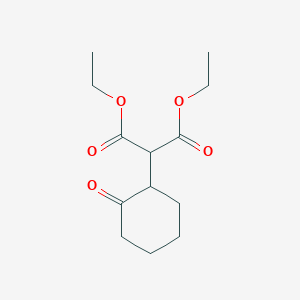

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)

![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)